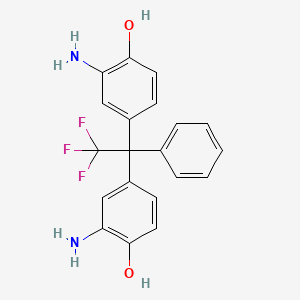
2,2-Bis(3-amino-4-hydroxyphenyl)-2-phenyl-1,1,1-trifluoroethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Bis(3-amino-4-hydroxyphenyl)-2-phenyl-1,1,1-trifluoroethane is an aromatic diamine compound known for its unique chemical structure and properties. This compound is characterized by the presence of amino and hydroxy groups on the phenyl rings, as well as a trifluoromethyl group attached to the central carbon atom. It is used in various scientific and industrial applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(3-amino-4-hydroxyphenyl)-2-phenyl-1,1,1-trifluoroethane typically involves the reaction of 3-amino-4-hydroxybenzaldehyde with trifluoroacetophenone in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The raw materials are mixed in reactors equipped with temperature and pressure control systems. The reaction is monitored to ensure optimal yield and purity. After the reaction is complete, the product is isolated and purified using industrial-scale separation techniques such as distillation or filtration.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Bis(3-amino-4-hydroxyphenyl)-2-phenyl-1,1,1-trifluoroethane undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The amino groups can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2,2-Bis(3-amino-4-hydroxyphenyl)-2-phenyl-1,1,1-trifluoroethane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of polyimides and polybenzoxazoles, which are important materials in the production of high-performance polymers.
Biology: Investigated for its potential use in biosensors and bioimaging due to its fluorescent properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases, including cancer.
Industry: Utilized in the production of advanced materials such as membranes and coatings with high thermal and chemical stability.
Wirkmechanismus
The mechanism of action of 2,2-Bis(3-amino-4-hydroxyphenyl)-2-phenyl-1,1,1-trifluoroethane involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxy groups can form hydrogen bonds and other interactions with biological molecules, affecting their function. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable tool in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane
- 2,2-Bis(3-amino-4-hydroxyphenyl)pentafluoropropane
Uniqueness
2,2-Bis(3-amino-4-hydroxyphenyl)-2-phenyl-1,1,1-trifluoroethane is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it suitable for a wider range of applications.
Eigenschaften
CAS-Nummer |
144080-76-2 |
|---|---|
Molekularformel |
C20H17F3N2O2 |
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
2-amino-4-[1-(3-amino-4-hydroxyphenyl)-2,2,2-trifluoro-1-phenylethyl]phenol |
InChI |
InChI=1S/C20H17F3N2O2/c21-20(22,23)19(12-4-2-1-3-5-12,13-6-8-17(26)15(24)10-13)14-7-9-18(27)16(25)11-14/h1-11,26-27H,24-25H2 |
InChI-Schlüssel |
KGRCUVXWCDKABN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC(=C(C=C2)O)N)(C3=CC(=C(C=C3)O)N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


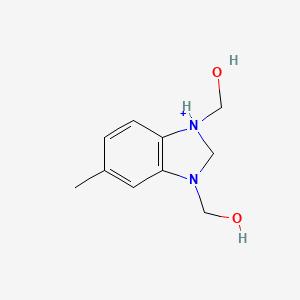
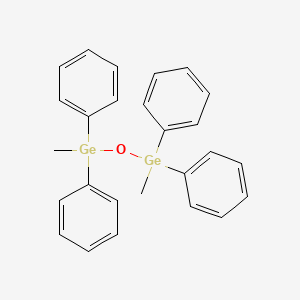
![1-[1-Methyl-4-(pyridin-2-yl)piperidin-4-yl]propan-1-one](/img/structure/B14264116.png)
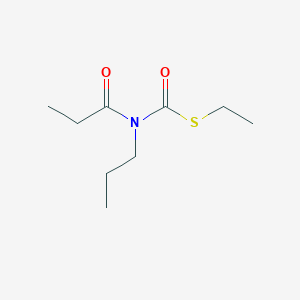

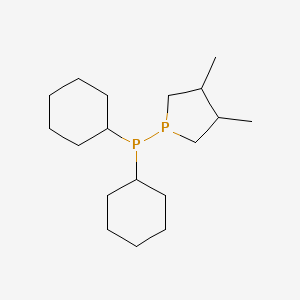
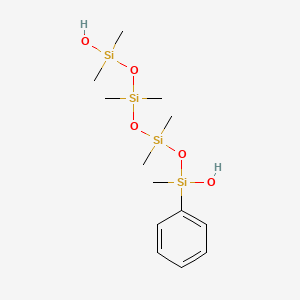
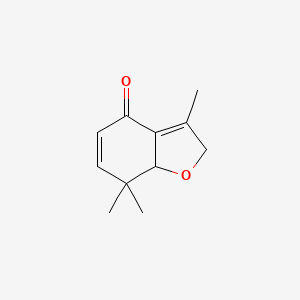
![3-[3,4-Bis(benzyloxy)phenoxy]-N-decylprop-2-enamide](/img/structure/B14264159.png)
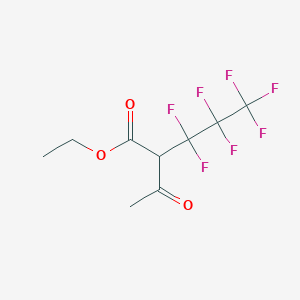
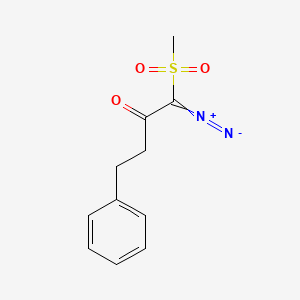
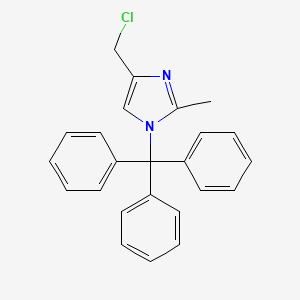
![4-{4-[(Cyanomethyl)(methyl)amino]anilino}-4-oxobutanoic acid](/img/structure/B14264170.png)
![2-Propenamide, 2-[(phenylthio)methyl]-](/img/structure/B14264180.png)
